molecular formula C14H13Cl4N B14053265 [3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14053265
M. Wt: 337.1 g/mol
InChI Key: IMXACCFFZGFNDS-UHFFFAOYSA-N
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Description

[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple chlorine atoms and a dimethylamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as distillation or crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl or alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated phenyl ketones, while reduction could produce amine derivatives. Substitution reactions typically result in the formation of various substituted phenyl compounds.

Scientific Research Applications

[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine apart is its unique combination of chlorine atoms and a dimethylamine group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-2-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-9(15)13(12)8-6-10(16)14(18)11(17)7-8/h3-6,8H,7H2,1-2H3

InChI Key

IMXACCFFZGFNDS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)C2CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

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